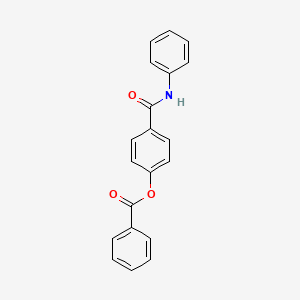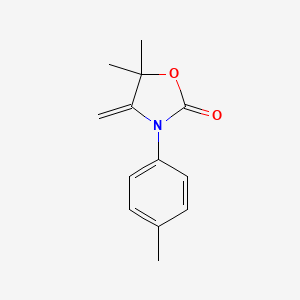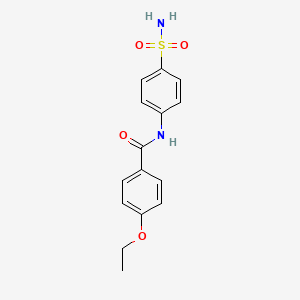![molecular formula C23H23N3O2 B5576338 4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide](/img/structure/B5576338.png)
4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an anilino group, a phenoxyphenyl group, and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide typically involves the condensation of an aniline derivative with a phenoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
-
Step 1: Formation of Schiff Base
Reactants: Aniline derivative and phenoxybenzaldehyde
Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium hydroxide)
Solvent: Ethanol or methanol
Conditions: Reflux for several hours
-
Step 2: Amidation
Reactants: Schiff base and butanoyl chloride
Catalyst: Base (e.g., triethylamine)
Solvent: Dichloromethane
Conditions: Room temperature, stirring for several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives or substituted amides
Scientific Research Applications
4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-anilino-N-phenethylpiperidine (4-ANPP): A precursor to fentanyl and related analogs.
N-phenyl-1-(2-phenylethyl)-4-piperidinamine: Another compound with structural similarities.
Uniqueness
4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-23(15-8-16-24-20-10-3-1-4-11-20)26-25-18-19-9-7-14-22(17-19)28-21-12-5-2-6-13-21/h1-7,9-14,17-18,24H,8,15-16H2,(H,26,27)/b25-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAKXJKBAYHHBN-XIEYBQDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5576260.png)
![2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE](/img/structure/B5576266.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5576273.png)
![(3aS,10aS)-2-[6-(methoxymethyl)pyridine-2-carbonyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid](/img/structure/B5576279.png)
![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide](/img/structure/B5576284.png)

![N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5576294.png)
![3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5576309.png)

![ethyl 4-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5576324.png)
![(4aR,7aS)-1-methyl-4-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5576327.png)
![1-Nitro-13-oxa-8,10-diazatetracyclo[7.5.0.02,7.010,14]tetradeca-2,4,6,11-tetraene](/img/structure/B5576335.png)
![3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5576348.png)

